2-Nitro-P-phenylenediamine 2-Nitro-P-phenylenediamine 2-nitro-p-phenylenediamine is a primary amino compound that is p-phenylenediamine in which one of the hydrogens attached to the benzene ring is replaced by a nitro group. It is a cosmetic hair dye intermediate that is used in permanent hair colouring products (diluted 1:1 with an oxidising agent prior to application). It is a C-nitro compound and a primary amino compound. It derives from a 1,4-phenylenediamine.
Almost black needles with dark-green luster or black powder. (NTP, 1992)
Brand Name: Vulcanchem
CAS No.: 5307-14-2
VCID: VC21213012
InChI: InChI=1S/C6H7N3O2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H,7-8H2
SMILES: C1=CC(=C(C=C1N)[N+](=O)[O-])N
Molecular Formula: C6H7N3O2
C6H3(NH2)2NO2
C6H7N3O2
Molecular Weight: 153.14 g/mol

2-Nitro-P-phenylenediamine

CAS No.: 5307-14-2

Cat. No.: VC21213012

Molecular Formula: C6H7N3O2
C6H3(NH2)2NO2
C6H7N3O2

Molecular Weight: 153.14 g/mol

* For research use only. Not for human or veterinary use.

2-Nitro-P-phenylenediamine - 5307-14-2

Specification

Description 2-nitro-p-phenylenediamine is a primary amino compound that is p-phenylenediamine in which one of the hydrogens attached to the benzene ring is replaced by a nitro group. It is a cosmetic hair dye intermediate that is used in permanent hair colouring products (diluted 1:1 with an oxidising agent prior to application). It is a C-nitro compound and a primary amino compound. It derives from a 1,4-phenylenediamine.
Almost black needles with dark-green luster or black powder. (NTP, 1992)
CAS No. 5307-14-2
Molecular Formula C6H7N3O2
C6H3(NH2)2NO2
C6H7N3O2
Molecular Weight 153.14 g/mol
IUPAC Name 2-nitrobenzene-1,4-diamine
Standard InChI InChI=1S/C6H7N3O2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H,7-8H2
Standard InChI Key HVHNMNGARPCGGD-UHFFFAOYSA-N
Impurities AVAIL IN JAPAN WITH MIN PURITY OF 99% & CONTAINS NITROAMINOACETANILIDE ISOMERS AS IMPURITIES.
2-Nitro-p-phenylenediamine is available commercially in purities ranging from 95 to 100%, with 4-amino-3-nitroacetanilide as a possible impurity.
SMILES C1=CC(=C(C=C1N)[N+](=O)[O-])N
Canonical SMILES C1=CC(=C(C=C1N)[N+](=O)[O-])N
Colorform Almost black needles with dark-green luste
Melting Point 279 °F (NTP, 1992)
140.0 °C
140 °C
137 °C

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